2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYCXDGNSNVUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332454 | |

| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52578-11-7 | |

| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

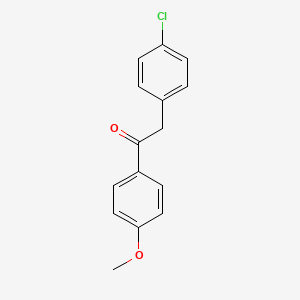

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a substituted deoxyanisoin derivative. Deoxybenzoin scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical properties and presence in various biologically active molecules. This document delineates the molecule's core chemical structure, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications, particularly within the domain of drug discovery. The synthesis section is presented with an emphasis on the mechanistic rationale behind the procedural steps, ensuring a reproducible and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical approach to this class of compounds.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

-

Common Name: 4'-Methoxy-2-(4-chlorophenyl)acetophenone; Deoxyanisoin, 4-chloro-

-

Molecular Formula: C₁₅H₁₃ClO₂

-

Molecular Weight: 260.71 g/mol

Chemical Structure Analysis

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an aromatic ketone. Its structure is composed of three key fragments:

-

A 4-methoxyphenyl ketone group: This consists of a benzene ring substituted with a methoxy group (-OCH₃) para to a ketone functional group. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and the properties of the carbonyl.

-

A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom in the para position. The electronegative chlorine atom imparts specific electronic and lipophilic characteristics to this part of the molecule.

-

An ethanone bridge: A two-carbon chain containing the ketone carbonyl (C1) and a methylene group (-CH₂-) (C2), which covalently links the two aromatic moieties.

This arrangement, an aryl group attached to the carbonyl carbon and another to the alpha-carbon, defines it as a derivative of deoxybenzoin (1,2-diphenylethanone).

Visualization of the Core Structure

The chemical structure provides a clear representation of the connectivity of the atoms and the arrangement of the functional groups.

Caption: 2D structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Physicochemical Data

Quantitative experimental data for the target molecule is not widely published. However, data for key precursors are well-documented and essential for synthesis planning.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Anisole (Reactant) | C₇H₈O | 108.14 | -37 | 154 |

| 4-Chlorophenylacetic acid (Precursor) | C₈H₇ClO₂ | 170.59 | 104-106 | 286 |

| 4'-Methoxyacetophenone (Related Compound) | C₉H₁₀O₂ | 150.17 | 38.2[1] | 254[1] |

| 1-(4-Chlorophenyl)ethanone (Related Compound) | C₈H₇ClO | 154.59 | 74-76[2] | 237.7[2] |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis: The Strategic Disconnection

The most direct and industrially relevant method for constructing aryl ketones is the Friedel-Crafts acylation.[3] This reaction forms a carbon-carbon bond between an aromatic ring and an acyl group. For the target molecule, the logical disconnection is at the bond between the anisole ring and the carbonyl carbon. This leads to anisole and a 4-chlorophenylacetyl halide (or a related activated carboxylic acid derivative) as the starting materials. This approach is favored due to the high reliability of the reaction and the commercial availability of the precursors.

Recommended Synthetic Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis using 4-chlorophenylacetyl chloride and anisole. The causality behind each step is explained to ensure both understanding and successful execution.

Objective: To synthesize 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.

Materials & Equipment:

-

4-Chlorophenylacetyl chloride (1.0 eq)

-

Anisole (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup (The "Why"): In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM. The reaction must be kept anhydrous because AlCl₃, the Lewis acid catalyst, reacts violently with water, which would deactivate it.[4] DCM is a common solvent as it is relatively inert to the reaction conditions. Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.

-

Formation of the Acylium Ion (The "Why"): In a separate flask, dissolve 4-chlorophenylacetyl chloride in a small amount of anhydrous DCM. Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension with vigorous stirring. The AlCl₃ coordinates to the chlorine of the acyl chloride, creating a highly electrophilic acylium ion (or a polarized complex), which is the key reactive species for the aromatic substitution.[5]

-

Electrophilic Aromatic Substitution (The "Why"): After the acyl chloride addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C. Anisole acts as the nucleophile. The methoxy group is an activating, ortho-para director. Due to steric hindrance from the acyl group, the para-substituted product is heavily favored. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching (The "Why"): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. This step has two purposes: first, the water hydrolyzes and deactivates the AlCl₃ catalyst in a controlled manner (the ice absorbs the heat generated); second, the acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chlorides.

-

Workup and Extraction (The "Why"): Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic phase).

-

Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Validation (The "Why"): The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The purity and identity of the final product should be confirmed by Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR). This validation step is essential for trustworthiness and confirms the success of the protocol.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.

Relevance and Applications in Drug Discovery

The Deoxybenzoin Scaffold: A Privileged Structure

The deoxybenzoin core is considered a "privileged scaffold" in medicinal chemistry. This means its structure is recurrently found in compounds that exhibit high affinity for a variety of biological targets. Its relative rigidity, combined with the ability to position two distinct aromatic groups in a specific spatial orientation, makes it an ideal framework for designing selective ligands and inhibitors.

Potential Therapeutic Applications

While specific biological activity for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is not extensively documented, its structural class is associated with a broad range of pharmacological effects. The combination of the methoxy and chloro substituents can modulate properties like metabolic stability, receptor binding affinity, and membrane permeability.

-

Anti-inflammatory Agents: Many deoxybenzoin derivatives exhibit anti-inflammatory properties.

-

Anticancer Activity: The diaryl ketone motif is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial and Antifungal Agents: Chalcones, which are structurally related α,β-unsaturated ketones, are well-known for their antimicrobial properties, suggesting that saturated analogues like deoxybenzoins could serve as valuable leads.[7]

-

Enzyme Inhibition: This scaffold is suitable for designing inhibitors for enzymes like kinases, dihydroorotate dehydrogenase, or others where interactions with aromatic residues in the active site are critical.[6]

Logical Pathway for Drug Development

The development of a new chemical entity based on this scaffold would follow a structured, multi-stage process.

Sources

- 1. Acetanisole - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. mdpi.com [mdpi.com]

Technical Assessment: Solubility Profile of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary & Structural Analysis[1]

This guide provides a technical analysis of the solubility characteristics of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 52578-11-7), a specific deoxybenzoin derivative often utilized as a scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and functionalized heterocycles.[1]

Unlike simple solvents, the solubility of this diaryl-ethanone is governed by the interplay between the electron-donating methoxy group (

Physicochemical Profile[1][2][3][4][5][6][7]

-

IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one[1]

-

Molecular Class: Deoxybenzoin / Chalcone precursor

-

Molecular Weight: 260.72 g/mol

-

Structural Character:

-

Lipophilicity: High (Estimated LogP

3.8 – 4.2).[1] -

Crystalline Lattice: The molecule possesses significant lattice energy due to

stacking interactions enhanced by the polarized nature of the

-

Predicted Solubility Profile (Qualitative)

Due to the absence of specific mole-fraction equilibrium data in public thermodynamic databases (NIST/DDB) for this specific CAS entry, the following solubility profile is derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g., 4-methoxydeoxybenzoin).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable chloro-substituted aromatic ring.[1] Primary choice for extraction.[1] |

| Polar Aprotic | DMF, DMSO, DMAc | Very High | Strong dipole-dipole interactions with the carbonyl moiety disrupt the crystal lattice effectively.[1] |

| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Moderate to High | Good solvency due to hydrogen bond acceptor capabilities; THF is preferred for reaction homogeneity.[1] |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | The hydrophobic biphenyl core limits cold solubility. Excellent candidates for recrystallization (high temperature coefficient).[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Negligible | High interfacial tension; the molecule is too polar for non-polar alkanes.[1] Used as anti-solvents.[1] |

| Aqueous Media | Water, Buffers (pH 1-14) | Insoluble (<0.01 mg/mL) | Lack of ionizable groups (no acidic protons or basic amines) renders it hydrophobic. |

Experimental Determination Protocols

For researchers requiring precise thermodynamic data (mole fraction

Protocol A: Isothermal Saturation (Shake-Flask Method)

This is the "Gold Standard" for generating solubility curves.[1]

Reagents: High-purity solute (>99% HPLC), anhydrous solvents.

Equipment: Thermostated shaker bath (

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone to 10 mL of the target solvent in a glass vial. "Excess" is defined visually; solid must persist at the bottom.[1]

-

Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 24–48 hours.

-

Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation errors.

-

Sampling: Using a pre-warmed syringe filter (0.45

m PTFE), withdraw the supernatant.[1] -

Dilution & Analysis: Dilute the aliquot immediately to prevent crashing out. Analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at

nm).

Visualization of Analytical Workflow

The following diagram outlines the logical flow for determining and modeling solubility, ensuring data integrity.

Figure 1: Logical workflow for the isothermal saturation method. The "Solid Persists" decision node is critical for ensuring thermodynamic equilibrium.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated to allow for interpolation at different temperatures.[1] For deoxybenzoin derivatives, the Modified Apelblat Equation is the industry standard for correlation.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[1]

- : Temperature in Kelvin.[1]

- : Empirical parameters derived from regression analysis.

Application Logic:

-

Plot

vs -

If the plot is linear, the Van't Hoff equation (setting

) is sufficient.[1] -

If the plot shows curvature (common for polar aromatics in protic solvents due to temperature-dependent activity coefficients), use the full Apelblat equation.[1]

Thermodynamic Dissolution Functions

From the linear regression of

-

Interpretation: For this compound, dissolution is expected to be endothermic (

), meaning solubility increases with temperature.[1] A steep slope indicates a high sensitivity to temperature, making the solvent ideal for cooling crystallization.[1]

Practical Implications for Process Chemistry

Recrystallization Strategy

Based on the structural analysis (Section 1) and predicted solubility (Section 2), the following solvent systems are recommended for purification:

-

Single Solvent: Ethanol or Isopropanol.[1]

-

Binary Solvent (Anti-solvent): Ethyl Acetate / Hexane.[1]

Reaction Solvent Selection

For reactions involving the carbonyl group (e.g., Grignard addition or reduction):

-

Recommended: THF or 2-MeTHF.[1]

-

Reasoning: High solubility ensures homogenous kinetics; ether oxygen coordinates with organometallic reagents, stabilizing the transition state.[1]

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Industrial & Engineering Chemistry Research. (Reference for the Apelblat modeling workflow applied to similar aromatic ketones). Link

-

PubChem. (2023).[1][3] Compound Summary for CAS 52578-11-7. National Center for Biotechnology Information.[1] Link

-

NIST. (2023). NIST Chemistry WebBook, SRD 69. (Source for general thermodynamic data of acetophenone derivatives). Link

Sources

- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[4-Methoxy-2-[(4-methoxyphenyl)methoxy]phenyl]ethanone | C17H18O4 | CID 12294335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Operational Safety & Handling of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

[1][2]

Executive Summary

This technical guide outlines the safety, handling, and operational protocols for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (also known as 4'-Methoxy-2-(4-chlorophenyl)acetophenone ).[1][2] This compound is a substituted deoxybenzoin, primarily utilized as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, and in the development of functional photo-active materials.[1][2]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-Chloro-1-(4-methoxyphenyl)ethanone (an

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the specific isomerism is vital for safety, as the position of the carbonyl group significantly alters reactivity and biological potential.[2]

Structural Identification

The molecule consists of an ethanone bridge linking a 4-methoxyphenyl ring (anisole derivative) and a 4-chlorophenyl ring.[1][2]

| Attribute | Detail |

| IUPAC Name | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one |

| Common Synonyms | 4'-Methoxy-2-(4-chlorophenyl)acetophenone; 4-Methoxy-deoxy-4'-chlorobenzoin |

| Molecular Formula | C |

| Molecular Weight | 260.72 g/mol |

| CAS Registry | Note: Isomers vary.[1][2][3][4] Commonly associated with 59863-09-1 or similar positional isomer series.[1][2] |

| Physical State | White to off-white crystalline solid |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, Chloroform, DMSO |

Chemical Reactivity & Stability[1][2]

-

Acidity: The methylene protons at the C2 position (alpha to the carbonyl) are acidic (

).[1][2] In the presence of strong bases (e.g., NaH, KOtBu), this position deprotonates, posing a risk of exothermic runaway if not controlled.[2] -

Stability: Stable under standard temperature and pressure.[1][2] Hydrolytically stable, but susceptible to oxidation at the methylene bridge under UV light or radical conditions.[1][2]

Part 2: Occupational Toxicology & Hazard Identification

GHS Classification (Derived)

While specific toxicological data for this intermediate may be limited, its structural activity relationship (SAR) to other deoxybenzoins and SERM precursors dictates the following precautionary classification:

-

Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation (particulate abrasion and chemical irritation).[2]

-

STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.[1][2]

-

Reproductive Toxicity (Suspected): As a scaffold for estrogen receptor modulators, this compound should be treated as a suspected reproductive toxicant until data proves otherwise.[2]

Exposure Pathways & Physiological Effects[1]

Part 3: Operational Handling Protocols

Hierarchy of Controls (Visualized)

The following decision tree illustrates the required safety logic for handling this compound based on the operation scale.

Figure 1: Risk-based decision matrix for handling SERM intermediates.

Weighing and Transfer[1]

-

Static Control: Deoxybenzoin derivatives are often free-flowing powders prone to static charge.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1][2]

-

Containment: Weighing must be performed inside a Balance Enclosure or a Fume Hood.[1][2] Never weigh on an open bench.

-

Solvent Selection: If preparing stock solutions, prefer Ethyl Acetate or Dichloromethane (DCM) .[2] Avoid using DMSO for initial handling if possible, as DMSO enhances skin permeability, carrying the compound into the bloodstream.[2]

Synthesis & Impurity Management

This compound is typically synthesized via Friedel-Crafts Acylation.[1][2][5] The safety profile of the synthesis differs from the product.

-

Reaction Hazards: The use of Aluminum Chloride (

) and 4-Chlorophenylacetyl chloride generates HCl gas.[1][2] -

Quenching: The workup involves quenching the aluminum complex.[1][2] This is highly exothermic.[1][2] Ice/water must be added slowly to the reaction mixture (or vice versa, depending on protocol) to prevent thermal runaway.[2]

Figure 2: Synthesis workflow highlighting critical safety control points (Red/Yellow).[1][2]

Part 4: Storage, Stability & Degradation[2]

Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow oxidative degradation.[1][2]

-

Atmosphere: Store under Argon or Nitrogen .[1][2] The methylene bridge is susceptible to autoxidation over long periods, forming the benzil (diketone) impurity.[2]

-

Container: Amber glass vials with Teflon-lined caps.

Incompatibility[1]

Part 5: Emergency Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[1][2] Do not use alcohol. | Alcohol acts as a penetration enhancer for lipophilic aromatics, potentially increasing systemic absorption.[2] |

| Eye Contact | Flush with saline/water for 15 mins.[2] Consult ophthalmologist. | Crystalline solids can cause corneal abrasion; chemical irritation requires dilution.[2] |

| Spill (Solid) | Wet-wipe method using absorbent pads dampened with detergent.[1][2] | Dry sweeping generates dust aerosols (inhalation hazard).[2] Wet wiping contains the particulate.[1][2] |

| Spill (Solution) | Absorb with vermiculite or sand.[2] Dispose as halogenated waste.[1][2] | Halogenated solvents (DCM) and the chlorine atom on the molecule require specific waste streams (EPA code U044/U080 context).[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237806 (Isomer Analogue).[2] Retrieved from (Note: Used for physicochemical property benchmarking of the structural class).[2]

-

European Patent Office (2005). Process for Preparing Raloxifene Hydrochloride.[1][2] EP1641773B1.[1][2] Retrieved from .

-

Fisher Scientific (2024). Safety Data Sheet: 4'-Methoxyacetophenone derivatives.[1][2] Retrieved from .[2]

-

Chavakula, R., et al. (2018). "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride."[1][2][6] Organic Chemistry: An Indian Journal.[1][2][6] Retrieved from .[2]

Sources

- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. echemi.com [echemi.com]

- 5. Acetanisole - Wikipedia [en.wikipedia.org]

- 6. tsijournals.com [tsijournals.com]

Precision Stoichiometry and Yield Optimization in Deoxybenzoin Synthesis

Executive Summary & Strategic Importance

Deoxybenzoin (1,2-diphenylethanone) is a critical scaffold in medicinal chemistry, serving as the immediate precursor to diarylethylenes and selective estrogen receptor modulators (SERMs) such as Tamoxifen and Raloxifene. In polymer science, it is a primary building block for flame-retardant poly(arylene ether)s.

For drug development professionals, the synthesis of deoxybenzoin represents a classic case study in process mass efficiency . While the reaction appears simple, the theoretical yield calculation is often oversimplified, leading to discrepancies between projected and actual inventory.

This guide provides a rigorous framework for calculating theoretical yield, specifically focusing on the Friedel-Crafts Acylation route—the industry standard for scalability—while integrating modern purity corrections and limiting reagent logic.

The Reaction Landscape: Mechanistic Causality

To calculate yield accurately, one must understand the stoichiometry dictated by the mechanism. We focus here on the reaction between Phenylacetyl Chloride and Benzene catalyzed by Aluminum Chloride (

The Stoichiometric Trap

Unlike simple substitutions, this reaction requires a super-stoichiometric amount of Lewis acid.

-

Activation:

complexes with the acyl chloride to form the electrophilic acylium ion. -

Product Complexation: The resulting ketone (deoxybenzoin) is basic enough to complex with

, effectively removing the catalyst from the cycle. -

Result: You generally require

equivalents of

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical catalyst-product complexation step that dictates stoichiometry.

Theoretical Yield Calculation Framework

The theoretical yield is the maximum amount of product that can be generated if every molecule of the limiting reagent converts to product with zero side reactions.

Molecular Weight Data Matrix

| Compound | Role | Formula | MW ( g/mol ) | Density (g/mL) |

| Phenylacetyl Chloride | Limiting Reagent | 154.59 | 1.17 | |

| Benzene | Reagent / Solvent | 78.11 | 0.87 | |

| Aluminum Chloride | Catalyst | 133.34 | 2.44 | |

| Deoxybenzoin | Target Product | 196.25 | N/A (Solid) |

The Calculation Protocol

Scenario: You are performing a reaction using 15.0 g of Phenylacetyl Chloride (Assay 98%). Benzene is used in large excess (solvent).

Step 1: Correct for Purity (The "Real" Mass)

Raw materials are rarely 100% pure. Failure to correct for assay purity is the #1 source of yield inflation.

Step 2: Determine Moles of Limiting Reagent

Step 3: Apply Reaction Stoichiometry

From the mechanism, 1 mole of Phenylacetyl Chloride yields 1 mole of Deoxybenzoin.

Step 4: Calculate Theoretical Mass

Yield Gap Analysis

If your isolated mass is 16.2 g , your calculation is:

Expert Insight: In Friedel-Crafts acylations, yields >90% are achievable. Losses are typically due to:

Polysubstitution: Rare in acylation (deactivating product) but possible if temperature is uncontrolled.

Hydrolysis: Phenylacetyl chloride is moisture sensitive. If your

is "wet" or the flask isn't dry, the chloride converts to Phenylacetic acid (dead end).

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for reproducibility . It uses benzene as both reagent and solvent, simplifying the kinetic landscape.

Safety Prerequisite:

Step-by-Step Methodology

-

System Preparation:

-

Equip a 250 mL three-necked flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

-

Attach a drying tube (CaCl2) to the condenser top.

-

Validation: Flame-dry the glassware under vacuum to ensure 0% moisture.

-

-

Charging:

-

Add 15.0 g (0.11 mol) of anhydrous

(approx 1.1 - 1.2 equivalents relative to acid chloride) to the flask. -

Add 50 mL of dry Benzene. Start stirring.

-

-

Controlled Addition (The Exotherm):

-

Load 15.0 g of Phenylacetyl Chloride into the addition funnel.

-

Add dropwise over 30 minutes.

-

Observation: Evolution of HCl gas (bubbling) confirms initiation. The mixture will turn dark (orange/red complex).

-

-

Reaction Completion:

-

Heat to reflux (approx 80°C) for 1 hour.

-

Endpoint Check: TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride spot.

-

-

Quenching (Critical Step):

-

Cool mixture to room temperature.

-

Pour the reaction mixture slowly onto 100 g of crushed ice mixed with 20 mL conc. HCl .

-

Why? This breaks the Aluminum-Product complex.

-

-

Isolation:

-

Separate the organic (Benzene) layer.[1]

-

Wash aqueous layer with 2 x 30 mL Benzene.

-

Combine organics

Wash with -

Dry over

, filter, and rotovap.

-

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of deoxybenzoin via Friedel-Crafts acylation.

Advanced Considerations for Drug Development

Process Mass Intensity (PMI)

While Theoretical Yield focuses on the product, PMI focuses on waste.

Alternative Routes

If the Friedel-Crafts route yields high impurities, consider the Benzoin Reduction :

-

Reactants: Benzoin +

or -

Benefit: Avoids handling moisture-sensitive acid chlorides and aluminum waste.

-

Reference: See Organic Syntheses Coll. Vol. 2, p. 156 [1].

References

-

Organic Syntheses , Coll.[2] Vol. 2, p. 156 (1943); Vol. 10, p. 20 (1930). Deoxybenzoin.[2][3][4][5][6] Available at: [Link]

-

PubChem . Phenylacetyl Chloride (Compound).[2][6][7] National Library of Medicine. Available at: [Link]

-

Choudhary, S. S., et al. (2025).[6] Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05242D [pubs.rsc.org]

- 7. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Strategic Utility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone as a Synthetic Intermediate

Abstract

This technical guide provides an in-depth exploration of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative of significant interest in modern organic synthesis. We will dissect its core chemical properties, established synthetic routes, and its pivotal role as a versatile intermediate in constructing complex molecular architectures, particularly within the pharmaceutical landscape. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this compound's synthetic potential.

Introduction: The Deoxybenzoin Core

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of aromatic ketones. Its structure, featuring a carbonyl group linking a 4-methoxyphenyl moiety and a methylene bridge to a 4-chlorophenyl group, offers a unique combination of reactive sites. The electron-donating methoxy group activates the adjacent aromatic ring, while the electron-withdrawing chloro group influences the reactivity of the second ring. The true synthetic utility, however, lies in the reactivity of the α-methylene and carbonyl groups, which serve as versatile handles for a wide array of chemical transformations. This makes it a valuable precursor for various high-value compounds, including heterocyclic systems and pharmacologically active agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | PubChem[1] |

| Molecular Formula | C₁₅H₁₃ClO₂ | Derived |

| Molecular Weight | 260.72 g/mol | Derived |

| CAS Number | 134-85-0 (Parent Deoxybenzoin) | Generic |

| Appearance | Typically a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents like ethanol, DMF, chloroform | Inferred[2] |

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-chlorophenylacetyl chloride) in the presence of a Lewis acid catalyst.

The causality behind this choice is rooted in the high reactivity of anisole, whose methoxy group is strongly activating, directing the acylation primarily to the para position due to steric hindrance at the ortho positions. The Lewis acid, typically aluminum chloride (AlCl₃), is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is readily attacked by the electron-rich anisole ring.

Caption: Friedel-Crafts acylation pathway for synthesizing the target intermediate.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

This protocol is a representative procedure based on established Friedel-Crafts acylation principles.[3]

Self-Validation: The success of this reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic carbonyl stretch in the IR spectrum (approx. 1680 cm⁻¹) is a key indicator.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.

-

Catalyst Suspension: Cool the flask to 0°C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) with stirring to form a suspension.

-

Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C. Allow the mixture to stir for 15-20 minutes to facilitate the formation of the acylium ion complex.

-

Nucleophile Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Role as a Precursor to Bioactive Heterocycles

The true versatility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is demonstrated in its use as a scaffold for synthesizing a variety of heterocyclic compounds. The active methylene group can be readily functionalized, and the carbonyl group is a prime site for condensation reactions.

A key strategy involves a two-step sequence: first, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enamino ketone intermediate. This intermediate then serves as a versatile building block for various heterocycles.[4]

Caption: Synthetic pathways from the deoxybenzoin intermediate to various heterocycles.

This approach is highly efficient because the enamino ketone acts as a masked 1,3-dicarbonyl equivalent, which can react with various N,O- and N,N-binucleophiles to construct five- or six-membered rings.[4] For instance:

-

Reaction with hydroxylamine yields a 4,5-diarylisoxazole.

-

Reaction with hydrazine or its derivatives produces 4,5-diarylpyrazoles.

-

Reaction with guanidine leads to 4,5-diaryl-substituted 2-aminopyrimidines.

This strategy provides a convergent and high-yielding route to libraries of potentially bioactive compounds from a single, readily accessible intermediate.

Application in the Synthesis of Aromatase Inhibitors

Aromatase inhibitors are a critical class of drugs for treating hormone-dependent breast cancer.[5][6] While the most direct syntheses of drugs like Anastrozole start from different precursors[7][8], the structural motifs present in 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone are highly relevant to the design of novel non-steroidal aromatase inhibitors.

The general structure of many non-steroidal inhibitors involves a central aromatic or heterocyclic core linked to substituted phenyl groups. The deoxybenzoin framework can be elaborated into complex triaryl systems that mimic the binding mode of known inhibitors. For example, the carbonyl group can be reduced to an alcohol and subsequently used in coupling reactions, or the entire scaffold can be used in McMurry-type reactions to generate triarylethylene structures, which are known to interact with estrogen receptors and related enzymes.[9]

Conceptual Workflow: Elaboration to a Potential Bioactive Scaffold

Caption: Conceptual workflow for elaborating the intermediate into a drug-like scaffold.

This conceptual pathway illustrates how the fundamental reactivity of the deoxybenzoin core can be exploited. The reduction of the ketone provides a secondary alcohol, a key functional group for introducing nitrogen-containing heterocycles like the 1,2,4-triazole ring found in Anastrozole and Letrozole, which is known to coordinate with the heme iron of the aromatase enzyme.[5]

Summary and Future Outlook

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is more than just a simple ketone; it is a strategic building block with multiple reactive sites that can be selectively manipulated. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible and cost-effective starting material.

Key Synthetic Roles:

-

Primary Scaffold: Serves as the foundational core for building more complex molecules.

-

Heterocycle Precursor: Through functionalization into an enamino ketone, it provides a rapid entry into diverse heterocyclic systems like pyrazoles and isoxazoles.[4]

-

Bioactive Core: Its diarylethanone structure is a key component in scaffolds designed to target enzymes like aromatase or receptors such as the estrogen receptor.

The continued exploration of this intermediate and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents. Its inherent structural features and predictable reactivity ensure its place as a valuable tool in the arsenal of the modern synthetic chemist.

References

- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.

- Synthesis of p-methoxyacetophenone from anisole - Organic Syntheses.

- Intermediates for the pharmaceutical industry - Evonik Health Care.

- METHOD FOR PREPARING A SYNTHETIC INTERMEDIATE OF A 4-METHOXYPYRROLE DERIVATIVE - European Patent Office - EP 4219448 A1.

- Synthetic method of fexofenadine intermediate - Patsnap.

- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.

- Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues - NINGBO INNO PHARMCHEM CO.,LTD.

- An In-Depth Technical Guide to the Synthesis of Anastrozole - Benchchem.

- THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS - CORE.

- 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem.

- Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic Acid - ResearchGate.

- US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents.

- Novel Aromatase Inhibitors by Structure-Guided Design - PMC - NIH.

- Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal - ResearchGate.

- Scheme 1. Synthesis of methoxy substituted compounds (4). Reagents and conditions - ResearchGate.

Sources

- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. researchgate.net [researchgate.net]

- 5. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Abstract & Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorophenylacetyl chloride using aluminum chloride (

This guide prioritizes regioselectivity control (favoring the para-isomer) and process safety regarding the exothermic generation of the acylium intermediate.

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS). The methoxy group of the anisole acts as an ortho/para director due to resonance donation of the oxygen lone pair. However, the para position is strongly favored (typically >95:5 ratio) due to the steric bulk of the incoming 4-chlorophenylacetyl electrophile.

Mechanistic Workflow

-

Activation:

abstracts a chloride from the acid chloride, generating a resonance-stabilized acylium ion. -

Attack: The nucleophilic

-electrons of anisole attack the electrophilic acyl carbon. -

Aromatization: The resulting arenium ion (sigma complex) loses a proton to restore aromaticity.

-

Complexation: The product ketone forms a 1:1 complex with

, requiring a stoichiometric excess of the catalyst.

Figure 1: Mechanistic pathway of the aluminum chloride-catalyzed acylation.

Experimental Protocol

Materials & Specifications

| Reagent | Equiv. | Role | Grade/Notes |

| Anisole | 1.0 | Substrate | Anhydrous, >99% |

| 4-Chlorophenylacetyl Chloride | 1.1 | Electrophile | Solid or liquid; check purity |

| Aluminum Chloride ( | 1.2 | Catalyst | Anhydrous beads/powder . Hygroscopic. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; stabilized with amylene |

| 1M HCl | N/A | Quench | Aqueous |

Step-by-Step Methodology

Phase 1: Catalyst Activation (The "Slurry" Method)

Rationale: Pre-forming the acylium ion ensures a steady concentration of electrophile and prevents the Lewis acid from complexing non-productively with the anisole oxygen.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

-

Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

). -

Slurry Formation: Add anhydrous DCM (5-10 volumes relative to anisole) to the flask. Add

(1.2 equiv) in one portion. Cool the suspension to 0°C using an ice bath. -

Acylium Generation: Dissolve 4-chlorophenylacetyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the

slurry over 15 minutes.-

Observation: The mixture typically turns yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Reaction

-

Substrate Addition: Dissolve Anisole (1.0 equiv) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature < 5°C .

-

Critical Control Point: Rapid addition causes localized overheating, which promotes ortho substitution or di-acylation.

-

-

Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring (PAT): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (Anisole) should be consumed.

Phase 3: Quench & Workup

-

Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 5 equiv HCl).

-

Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

-

Washing: Wash combined organics sequentially with:

-

Water (

) -

Sat.

(to remove residual acid) -

Brine (

)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Phase 4: Purification

The crude product is often a solid. Recrystallization is the preferred purification method for deoxybenzoin analogs.

-

Solvent System: Hot Ethanol (EtOH) or Methanol (MeOH).

-

Procedure: Dissolve crude solid in minimum boiling EtOH. Allow to cool slowly to RT, then to 4°C. Filter the white/off-white crystals.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Ortho-Isomer Impurity | High reaction temp | Ensure addition is strictly at 0°C; add anisole slower. |

| Incomplete Reaction | Catalyst poisoning | Increase |

| Emulsion during Workup | Aluminum salts | Use a larger volume of 1M HCl during quench; filter through Celite if necessary. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Friedel-Crafts procedures).

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Fox, B. A., & Threlfall, T. L. "The preparation of some deoxybenzoins." Organic Syntheses, Coll. Vol. 5, p.130. Link (Analogous synthesis demonstrating

handling). -

University of Michigan. "Experiment 1: Friedel-Crafts Acylation." CHEM 215 Laboratory Manual. Link (Detailed workup safety protocols).

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Isoflavones from Deoxybenzoins

Abstract

Isoflavones, a class of flavonoids characterized by a 3-phenylchromen-4-one backbone, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties.[1] The synthetic route commencing from 2-hydroxydeoxybenzoins (2-hydroxyphenyl benzyl ketones) is a foundational and highly versatile strategy for constructing the isoflavone core.[2][3] This methodology hinges on the introduction of a single carbon atom to the active methylene group of the deoxybenzoin, followed by cyclization to form the central pyranone ring. This guide provides an in-depth exploration of established and modern protocols for this transformation, intended for researchers, chemists, and professionals in drug development. We will detail the prerequisite synthesis of deoxybenzoin precursors and subsequently elaborate on three primary cyclization methodologies: the classic Vilsmeier-Haack reaction, base-catalyzed condensation, and modern microwave-assisted synthesis. Each protocol is presented with a step-by-step guide, mechanistic insights, and the scientific rationale behind experimental choices.

Part 1: Synthesis of the 2-Hydroxydeoxybenzoin Precursor

The successful synthesis of isoflavones via this route is contingent upon the availability of the requisite 2-hydroxydeoxybenzoin starting material. These intermediates are typically prepared through the acylation of a substituted phenol with a phenylacetic acid derivative. The Friedel-Crafts acylation, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), is a robust and widely employed method.[1][4][5]

Workflow for Precursor and Isoflavone Synthesis

Caption: Overall workflow from phenols to isoflavones.

Protocol 1: General Synthesis of 2-Hydroxydeoxybenzoin via Friedel-Crafts Acylation

This protocol describes the synthesis of the deoxybenzoin intermediate from a phenol and phenylacetic acid using boron trifluoride etherate as both the catalyst and solvent.

Principle: Boron trifluoride etherate is a Lewis acid that activates the carboxylic acid of phenylacetic acid, facilitating electrophilic aromatic substitution onto the electron-rich phenol ring. The reaction typically proceeds with good regioselectivity, favoring acylation at the position ortho to the hydroxyl group.

| Reagent/Parameter | Molar Ratio (vs. Phenol) | Typical Conditions | Purpose |

| Substituted Phenol | 1.0 | - | Starting Material |

| Phenylacetic Acid | 1.0 | - | Acylating Agent |

| Boron Trifluoride Etherate (BF₃·Et₂O) | 5.0 | 90 °C, 1.5 - 2 h | Lewis Acid Catalyst & Solvent |

| Nitrogen Atmosphere | - | Inert | Prevents oxidation |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and phenylacetic acid (1.0 eq).

-

Under a nitrogen or argon atmosphere, add boron trifluoride etherate (BF₃·Et₂O, 5.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 1.5–2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The resulting crude deoxybenzoin can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Cyclization of Deoxybenzoins to Isoflavones

The key transformation in this synthetic route is the cyclization of the 2-hydroxydeoxybenzoin with a one-carbon electrophile to construct the chromen-4-one ring system.

Method 1: Vilsmeier-Haack Reaction and Modified Protocols

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation and subsequent cyclization of deoxybenzoins.[6] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or methanesulfonyl chloride (MeSO₂Cl).[1][4]

Scientific Rationale: The Vilsmeier reagent is a mild electrophile that selectively formylates the active methylene carbon (α-carbon) of the deoxybenzoin. The resulting α-formyl deoxybenzoin intermediate is unstable and undergoes a rapid intramolecular cyclization via nucleophilic attack from the ortho-hydroxyl group, followed by dehydration to yield the stable aromatic isoflavone core.[2]

Caption: Mechanism of Vilsmeier-Haack Isoflavone Synthesis.

Protocol 2: Isoflavone Synthesis using DMF/POCl₃

| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |

| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |

| N,N-Dimethylformamide (DMF) | Excess | 0 °C to RT | Reagent & Solvent |

| Phosphoryl Chloride (POCl₃) | 1.5 - 3.0 | 0 °C | Vilsmeier Reagent Formation |

| Reaction Time | - | 4 - 18 hours | Completion of reaction |

Step-by-Step Methodology:

-

In a three-necked flask under a nitrogen atmosphere, cool an excess of anhydrous DMF to 0 °C using an ice bath.

-

Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C. An exothermic reaction occurs, forming the Vilsmeier reagent.[7]

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent mixture.

-

Allow the reaction to warm to room temperature and stir for 4–18 hours. The reaction time can vary significantly depending on the substrate.[8] Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold water.

-

Heat the aqueous mixture to boiling for 15-30 minutes to ensure complete hydrolysis of intermediates, then cool.

-

Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous solution with ethyl acetate or dichloromethane.

-

Wash the collected solid (or organic extract) with water and a saturated sodium bicarbonate solution to remove acid residues.

-

Dry the crude product. Purify by recrystallization from ethanol or by silica gel column chromatography.

Method 2: Base-Catalyzed Condensation with Orthoformates

This approach offers a milder alternative to the Vilsmeier-Haack reaction. It employs a formylating agent like triethyl orthoformate [HC(OEt)₃] and a base catalyst, such as 4-dimethylaminopyridine (DMAP), pyridine, or morpholine, to facilitate the cyclization.[9]

Scientific Rationale: The base deprotonates the active methylene group of the deoxybenzoin to form an enolate. This nucleophilic enolate then attacks the triethyl orthoformate. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the isoflavone ring. DMAP has been shown to be a particularly effective catalyst for this transformation.[9]

Caption: Mechanism of Base-Catalyzed Isoflavone Synthesis.

Protocol 3: Isoflavone Synthesis using Triethyl Orthoformate and DMAP

| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |

| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |

| Triethyl Orthoformate | Excess | 100-120 °C | C1 Source & Solvent |

| 4-Dimethylaminopyridine (DMAP) | 0.02 - 0.1 | 100-120 °C | Base Catalyst |

| Reaction Time | - | 2 - 6 hours | Completion of reaction |

Step-by-Step Methodology:

-

Combine the 2-hydroxydeoxybenzoin (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.02 eq) in a flask.[9]

-

Add an excess of triethyl orthoformate, which acts as both the reagent and the solvent.

-

Heat the mixture to reflux (around 100–120 °C) with stirring for 2–6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with dilute HCl (to remove DMAP), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude isoflavone by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).[9] Yields for this method are often very high, frequently exceeding 90%.[9]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This "green chemistry" approach can be applied to the Vilsmeier-Haack or other cyclization methods.[1][8]

Scientific Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly increase the rate of reaction.[10] For isoflavone synthesis, this means the cyclization can often be completed in minutes rather than hours, minimizing the formation of degradation byproducts.[1][8]

Protocol 4: Microwave-Assisted Vilsmeier Cyclization

| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |

| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |

| Vilsmeier Reagent | 1.5 | Pre-formed or in situ | Formylating Agent |

| DMF | - | - | Solvent |

| Microwave Power | - | 200-400 W | Reaction Acceleration |

| Reaction Time | - | 5 - 15 minutes | Completion of reaction |

Step-by-Step Methodology:

-

Prepare the Vilsmeier reagent as described in Protocol 2, or use a pre-formed reagent.

-

In a microwave-safe reaction vessel, dissolve the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the Vilsmeier reagent (1.5 eq) to the deoxybenzoin solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified power (e.g., 300 W) for 5–15 minutes. The optimal time and power should be determined empirically for each substrate.

-

After irradiation, cool the vessel to a safe temperature before opening.

-

Perform the work-up as described in Protocol 2 (pouring into ice water, extraction/filtration).

-

Purify the final product using standard techniques (recrystallization or column chromatography).

Part 3: Purification and Characterization

Purification: Regardless of the synthetic method, purification is crucial for obtaining high-purity isoflavones.

-

Recrystallization: Ethanol, methanol, or aqueous mixtures of these alcohols are commonly used solvents for recrystallizing isoflavones.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane.[9] The progress can be monitored by TLC.

Characterization: The structure of the synthesized isoflavones should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR should show a characteristic singlet for the proton at the C2 position, typically between δ 7.8 and 8.5 ppm. ¹³C NMR will confirm the carbon skeleton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

-

Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretching frequency for the pyranone ring around 1620-1650 cm⁻¹.

Conclusion

The synthesis of isoflavones from deoxybenzoin precursors is a robust and adaptable strategy. The classic Vilsmeier-Haack reaction provides a reliable, albeit sometimes harsh, route to a wide variety of isoflavones. For more sensitive substrates, base-catalyzed condensation with reagents like triethyl orthoformate offers a milder and often higher-yielding alternative. Furthermore, the integration of microwave technology can dramatically reduce reaction times and improve efficiency, aligning with the principles of green chemistry. The choice of method will depend on the specific substrate, available equipment, and desired scale of the synthesis. By following these detailed protocols, researchers can effectively synthesize isoflavone derivatives for further study and application in drug discovery and development.

References

-

Chang, H., Lin, H., & Chang, Y. (2012). Development of the Research in Isoflavones. Asian Journal of Chemistry, 24(8), 3309-3313. [Link]

-

Unknown. (2025). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. SAGE Publications Inc.[Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

-

Szeja, W., Grynkiewicz, G., & Rusin, K. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Molecules. [Link]

-

Kshatriya, R. B., Shaikh, Y. I., & Nazeruddin, G. M. (2012). Microwave assisted synthesis of Isoflavones. Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. [Link]

-

Unknown. (n.d.). The principal methods for isoflavone synthesis. ResearchGate. [Link]

-

Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

-

Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry. [Link]

-

Selepe, M. A. (2021). Synthesis of Isoflavones. ResearchGate. [Link]

-

Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]

-

Wähälä, K., & Hase, T. (2000). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Steroids, 65(10-11), 637-9. [Link]

-

Unknown. (n.d.). Purification and antioxidant activities of soybean isoflavones. SciSpace. [Link]

-

Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. [Link]

-

Ye, W., Liu, X., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry, 55(17), 6902-8. [Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. ResearchGate. [Link]

-

Georgetti, S. R., et al. (2023). Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. Foods. [Link]

-

Fieser, L. F., & Jones, J. E. (1941). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 21, 30. [Link]

-

Wagh, S. B., & Ubale, M. B. (2017). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of ChemTech Research, 10(1), 22-29. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 5. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

1H NMR and 13C NMR analysis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Application Note: High-Resolution NMR Characterization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Part 1: Introduction & Compound Profile

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is a functionalized deoxybenzoin derivative often utilized as a scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[1][2] Its structure features two distinct aromatic systems linked by a keto-methylene bridge.[1][2] Accurate structural validation is critical due to the potential for isomerism in downstream derivatives (e.g., during alpha-alkylation or condensation reactions).[1][2]

This guide provides a definitive protocol for the structural elucidation of this compound using 1H and 13C NMR, focusing on the differentiation of the two para-substituted aromatic rings.[1][2]

Compound Specifications

-

IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone[1][2]

-

Molecular Formula: C15H13ClO2[2]

-

Molecular Weight: 260.72 g/mol [1]

-

Key Functional Groups: Aryl ketone, Aryl chloride, Aryl ether (methoxy).[1][2]

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this standardized workflow.

Sample Preparation

-

Solvent Selection: Deuterated Chloroform (CDCl3, 99.8% D) is the standard solvent.[1][2] It provides excellent solubility and minimizes solvent-solute hydrogen bonding that can broaden peaks.[1][2]

-

Concentration:

-

Vessel: High-quality 5 mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Instrument Parameters (400 MHz - 600 MHz)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse maximizes signal recovery per scan.[1][2] |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers all expected organic signals.[1][2] |

| Acquisition Time | ~3.0 - 4.0 sec | ~1.0 - 1.5 sec | Ensure full FID decay to prevent truncation artifacts. |

| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | Sufficient for relaxation of protons; 13C requires longer D1 for quaternary carbons.[1][2] |

| Scans (NS) | 16 | 512 - 1024 | 13C requires significantly more scans for S/N > 10:[1][2]1. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1][2] |

Experimental Workflow Visualization

Figure 1: Standardized NMR acquisition workflow ensuring sample integrity and data quality.

Part 3: 1H NMR Analysis & Interpretation

The 1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems, a diagnostic methoxy singlet, and a methylene bridge singlet.[1][2]

Chemical Shift Assignments (CDCl3, δ ppm)

| Moiety | Type | Shift (δ) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| -OCH3 | Methyl | 3.87 | Singlet (s) | 3H | - | Electron-donating methoxy group attached to Ring A. |

| -CH2- | Methylene | 4.20 | Singlet (s) | 2H | - | Alpha-keto methylene; deshielded by carbonyl and phenyl ring.[1][2] |

| Ring A (H-3,5) | Aromatic | 6.94 | Doublet (d) | 2H | 8.8 Hz | Ortho to -OCH3.[1][2] Shielded by resonance donation of oxygen.[1][2] |

| Ring B (H-2,6 / H-3,5) | Aromatic | 7.15 - 7.30 | Multiplet (m) | 4H | - | 4-Chlorophenyl protons.[1][2] Often overlap; less magnetically distinct than Ring A. |

| Ring A (H-2,6) | Aromatic | 8.01 | Doublet (d) | 2H | 8.8 Hz | Ortho to C=O.[1][2] Strongly deshielded by carbonyl anisotropy.[1][2] |

Detailed Structural Logic

-

The "Anisoyl" System (Ring A):

-

The carbonyl group is a strong electron-withdrawing group (EWG), deshielding the ortho protons (H-2,[1]6) significantly downfield to ~8.0 ppm .[1][2]

-

The methoxy group is a strong electron-donating group (EDG) by resonance, shielding the ortho protons (H-3,[1]5) upfield to ~6.9 ppm .[1][2]

-

Result: A widely separated, clear AA'BB' pattern (pseudo-doublets).

-

-

The "Chlorobenzyl" System (Ring B):

-

The methylene group (-CH2-) is weakly activating.[1][2] The chlorine atom is weakly deactivating (inductive withdrawal) but also donates by resonance.[1][2]

-

The electronic contrast across this ring is much lower than in Ring A.[1][2]

-

Result: These protons typically cluster in the 7.15 – 7.30 ppm range, often appearing as a tight multiplet or overlapping doublets, distinct from the widely spaced signals of Ring A.[1][2]

-

Part 4: 13C NMR Analysis & Interpretation

The 13C spectrum confirms the carbon skeleton.[1][2][3] The key to analysis is identifying the carbonyl peak and distinguishing the quaternary aromatic carbons.[1][2]

Chemical Shift Assignments (CDCl3, δ ppm)

| Carbon Type | Shift (δ) | Assignment Logic |

| Methylene (-CH2-) | 44.8 | Alpha to ketone and benzylic.[1][2] |

| Methoxy (-OCH3) | 55.5 | Characteristic of aryl methyl ethers.[1][2] |

| Ar-CH (Ring A, ortho to OMe) | 113.8 | Shielded by oxygen resonance.[1][2] |

| Ar-CH (Ring B) | 128.7 | Ortho to Cl (approx).[1][2] |

| Ar-C (Ring A, ipso to C=O) | 129.5 | Quaternary.[1][2] |

| Ar-CH (Ring A, ortho to C=O) | 130.9 | Deshielded by carbonyl.[1][2] |

| Ar-CH (Ring B) | 131.2 | Ortho to CH2 (approx).[1][2] |

| Ar-C (Ring B, ipso to Cl) | 132.8 | Quaternary; C-Cl bond effect.[1][2] |

| Ar-C (Ring B, ipso to CH2) | 133.5 | Quaternary.[1][2] |

| Ar-C (Ring A, ipso to OMe) | 163.6 | Deshielded quaternary; attached directly to oxygen.[1][2] |

| Ketone (C=O) | 196.2 | Characteristic aryl ketone shift.[1][2] |

Structural Confirmation Logic

-

The Carbonyl (196.2 ppm): Confirms the ketone functionality.[1][2] An aldehyde would appear >200 ppm; an ester <175 ppm.[1][2][3]

-

The Methoxy "Ipso" Carbon (163.6 ppm): The most deshielded aromatic signal due to the direct attachment of the electronegative oxygen.[1][2]

-

Differentiation of CH Signals: HSQC (Heteronuclear Single Quantum Coherence) 2D NMR is recommended if precise assignment of the overlapping signals in the 128-131 ppm range is required.[1][2]

Part 5: Critical Quality Attributes (Self-Validation)

To ensure the spectrum represents the correct pure compound, verify these three internal consistency checks:

-

Integration Ratio: The ratio of the Methoxy singlet (3H) to the Methylene singlet (2H) must be exactly 1.5 : 1 .[1][2] Deviation suggests impurity or incomplete relaxation.[1][2]

-

Aromatic Symmetry: You must observe two distinct doublets (Ring A) and a multiplet cluster (Ring B).[1][2] If Ring B appears as a perfect AA'BB' pattern similar to Ring A, the chlorine may be substituted with a group creating a stronger electronic push-pull (e.g., nitro or methoxy), indicating a synthesis error.[1][2]

-

Water Peak: In CDCl3, a water peak appears around 1.56 ppm .[1][2] Ensure this does not overlap with aliphatic impurities.[1][2]

Structural Logic Diagram

Figure 2: Structural logic for assigning 1H NMR signals based on electronic environments.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774621, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.[1][2] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1][2] John Wiley & Sons.[1][2] (Authoritative text on AA'BB' systems and substituent effects).

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Deoxybenzoin derivatives).[1][2] AIST, Japan.[1][2] (General reference for deoxybenzoin chemical shifts).

Sources

recrystallization procedure for purifying 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

An Application Note for Researchers, Scientists, and Drug Development Professionals

High-Purity Recrystallization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring high yields and predictable outcomes in subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying principles and causal relationships behind the procedural choices, ensuring a robust and reproducible method. The protocol details a two-solvent system, leveraging ethanol and water, which has been optimized for this class of moderately polar aryl ketones.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[1][2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool.[2] As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1]

The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should:

-

Not react chemically with the compound to be purified.[3]

-

Dissolve the compound readily at a high temperature but poorly at a low temperature.[3][4]

-

Either not dissolve the impurities at all (allowing for removal by hot filtration) or dissolve them so well that they remain in the mother liquor upon cooling.[3]

-

Possess a boiling point below the melting point of the compound to prevent "oiling out."

For 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a single solvent may not provide the optimal solubility differential. Therefore, this protocol employs a two-solvent (or mixed-solvent) system. In this approach, the compound is dissolved in a "good" solvent (one in which it is highly soluble), and a "bad" or anti-solvent (one in which it is poorly soluble) is added to the hot solution until the saturation point is reached.[5] This method offers fine control over the crystallization process.

Compound Profile and Solvent System Rationale

The molecular structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, featuring a ketone, an ether linkage, and an aryl chloride, classifies it as a moderately polar compound. This polarity profile is key to our solvent selection.

-

Ethanol ("Good" Solvent): As a polar protic solvent, ethanol is effective at dissolving the target compound at elevated temperatures due to favorable dipole-dipole interactions. Many aromatic ketones show good solubility in hot ethanol.[6][7][8]

-

Water ("Bad" Solvent/Anti-solvent): Water is a highly polar solvent in which the largely organic target molecule has very poor solubility.